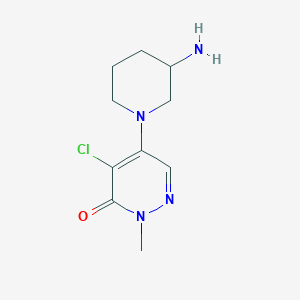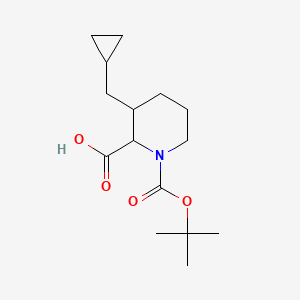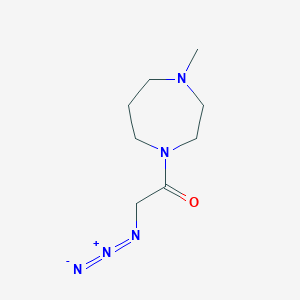
5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
説明
The compound “5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one” is also known as Alogliptin . It is a selective, orally-bioavailable inhibitor of the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . It is predominantly present as the R-enantiomer .
Molecular Structure Analysis
The molecular formula of Alogliptin is C18H21N5O2 . It has a molecular weight of 339.392 . The Isomeric SMILES notation is CN1C(=O)C=C(N(C1=O)Cc2ccccc2C#N)N3CCCC@HN .Physical And Chemical Properties Analysis
The physical and chemical properties of Alogliptin include its molecular weight (339.392), its molecular formula (C18H21N5O2), and its Isomeric SMILES notation (CN1C(=O)C=C(N(C1=O)Cc2ccccc2C#N)N3CCCC@HN) .科学的研究の応用
1. Neuroinflammation Imaging
Wang et al. (2018) synthesized a compound structurally related to 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one for potential use in imaging Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in neuroinflammation using positron emission tomography (PET) technology. This research indicates the compound's potential application in neuroinflammation diagnosis and monitoring (Wang et al., 2018).
2. Dual Inhibition of EGFR and HER2 Protein Tyrosine Kinases
A study by Fink et al. (2011) discusses the synthesis of a compound similar to this compound, optimized for dual inhibition of EGFR and HER2 protein tyrosine kinases. This suggests its potential in therapeutic applications for cancer treatment, particularly in EGFR and HER2-driven human tumor models (Fink et al., 2011).
3. Treatment of Cognitive Disorders
Sudoł et al. (2021) explored the application of 5-HT6 receptor agents, including 1,3,5-triazine-piperazine derivatives structurally related to the compound . These agents showed significant procognitive-like activity and could be promising candidates for novel therapeutic approaches to dementia diseases (Sudoł et al., 2021).
4. Development of New Lead Structures for 5-HT6 Receptor
Another study by Łażewska et al. (2019) synthesized a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, closely related to this compound. They evaluated these compounds for their affinity with the human serotonin 5-HT6 receptor, suggesting potential in developing new lead structures for 5-HT6 receptor-targeted treatments (Łażewska et al., 2019).
5. Potential in Second Harmonic Generation
Smith et al. (2012) used a compound structurally similar to this compound in synthesizing materials with second harmonic generation capabilities. This research opens avenues for the compound's application in materials science and photonics (Smith et al., 2012).
6. Anticancer Activities
Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound closely related to this compound. The study evaluated these compounds for their anticancer activities against prostate cancer cells, indicating potential therapeutic applications in cancer treatment (Demirci & Demirbas, 2019).
作用機序
Target of Action
The primary target of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is responsible for the inactivation of glucagon-like peptide-1 and glucagon-dependent insulinotropic polypeptide, which are incretin hormones that play a crucial role in blood glucose regulation .
Mode of Action
this compound acts as a DPP-4 inhibitor . It selectively and continually inhibits DPP-4, thereby preventing the inactivation of the incretin hormones . This inhibition leads to an increase in insulin secretion that is dependent on blood glucose concentration, which helps control blood glucose levels .
Biochemical Pathways
The compound’s action affects the pathway of glucose regulation. By inhibiting DPP-4, it prevents the inactivation of incretin hormones, which are involved in the regulation of insulin secretion . This results in increased insulin secretion and improved blood glucose control .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). When administered orally, the compound is absorbed and distributed in the body . It is metabolized into an active metabolite M-I via N-demethylation mainly by CYP2D6 . The compound is excreted in the urine, with a cumulative urinary excretion rate of up to 75.96% . These properties impact the compound’s bioavailability and effectiveness.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of DPP-4 . This leads to an increase in the concentration of active incretin hormones in the blood, promoting insulin secretion . On a cellular level, this results in improved control of blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and effectiveness can be affected by the presence of food . Furthermore, the compound’s metabolism and excretion can be influenced by the individual’s renal function . Understanding these factors is crucial for optimizing the use of the compound in different individuals and conditions.
Safety and Hazards
特性
IUPAC Name |
5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-14-10(16)9(11)8(5-13-14)15-4-2-3-7(12)6-15/h5,7H,2-4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXUYGSMLIBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCCC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)



![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)


![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)
